molecular formula C14H18N2O2S2 B2739335 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620543-64-8

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2739335
CAS No.: 620543-64-8
M. Wt: 310.43
InChI Key: YFPFWHDHVLZDJT-UHFFFAOYSA-N
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Description

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that belongs to the class of imidazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-d]imidazole core with an ethyl group at the 1-position and a p-tolyl group at the 3-position. The presence of the thione and dioxide functionalities adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted thiourea with a suitable halogenated ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the aromatic ring or the imidazole core .

Scientific Research Applications

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(p-tolyl)imidazole-2-thione: Lacks the thieno ring and dioxide functionalities.

    3-(p-tolyl)-1H-thieno[3,4-d]imidazole-2(3H)-thione: Lacks the ethyl group.

    1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole: Lacks the thione and dioxide functionalities

Uniqueness

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to the combination of its thieno[3,4-d]imidazole core, ethyl and p-tolyl substituents, and the presence of both thione and dioxide functionalities.

Properties

IUPAC Name

1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPFWHDHVLZDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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